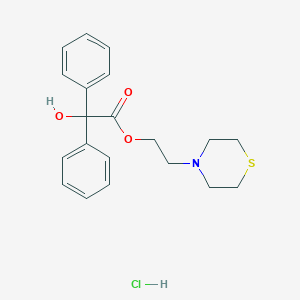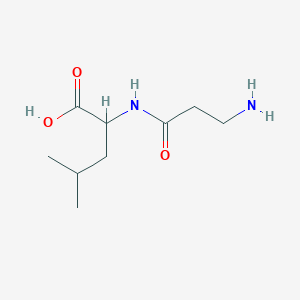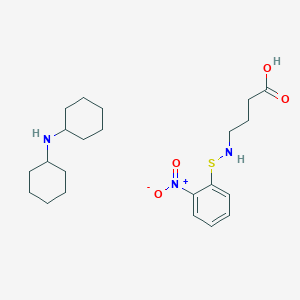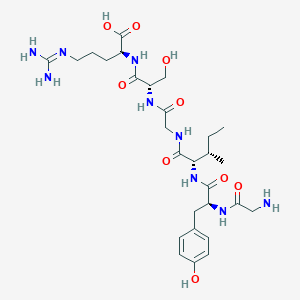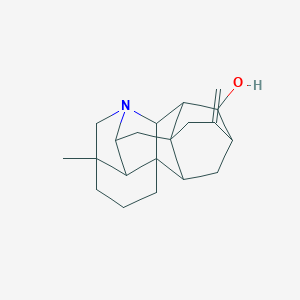![molecular formula C11H8ClNO2 B025669 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline CAS No. 106488-48-6](/img/structure/B25669.png)
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activities and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
实验室实验的优点和局限性
The advantages of using 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.
未来方向
There are several future directions for the research on 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a promising compound that has shown potential therapeutic applications in various scientific research studies. The synthesis of this compound has been optimized to obtain high yields and purity. It exhibits anti-inflammatory, anticancer, and antimicrobial activities and has shown potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves a multi-step process that includes the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminobenzyl alcohol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. The synthesis of this compound has been optimized to obtain high yields and purity.
科学研究应用
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
106488-48-6 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8-4-2-1-3-7(8)10-9(13-11)5-14-6-15-10/h1-4H,5-6H2 |
InChI 键 |
SYXMYVVMCCNPBJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
规范 SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)


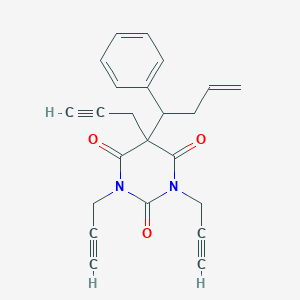
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
